An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Introduction
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is a unique molecule possessing several key functional groups that suggest its potential utility in medicinal chemistry and materials science. As a chiral amino alcohol with vinyl functionalities, a comprehensive understanding of its physicochemical properties is paramount for any research and development endeavor. This guide provides a detailed technical overview of the essential physicochemical characteristics of this compound, outlines robust experimental and computational methodologies for their determination, and offers insights into the rationale behind these analytical choices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior.
The subject of this guide is a tertiary alcohol, a structural feature that significantly influences its reactivity and potential applications[1]. Furthermore, the presence of vinyl groups suggests possibilities for polymerization and other chemical modifications[2][3]. The primary amino group and the hydroxyl group also indicate that the molecule's properties will be highly dependent on pH.
Molecular Identity and Core Properties
A foundational aspect of characterizing any chemical entity is confirming its identity and basic molecular properties. For 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol, these have been established as follows:
| Property | Value | Source |
| CAS Number | 315248-94-3 | [4][5] |
| Molecular Formula | C₁₁H₂₁NO | [4][6][7] |
| Molecular Weight | 183.3 g/mol | [4] |
It is important to note that this compound is designated for research use only and is not intended for diagnostic or therapeutic applications[4][6][7][8].
Chemical Structure
The structure of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol, with its distinct functional groups, is pivotal to its chemical behavior.
Caption: Chemical structure of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol.
Ionization Constant (pKa): A Critical Parameter
The presence of a primary amino group and a hydroxyl group makes 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol an amphoteric molecule. The ionization constant, or pKa, is a measure of the strength of an acid in solution and is a critical parameter in understanding the molecule's behavior in different pH environments. The pKa will dictate the extent of ionization, which in turn influences solubility, lipophilicity, and biological activity. Due to the presence of both an acidic (hydroxyl) and a basic (amino) group, this molecule will have at least two pKa values[9].
Experimental Determination of pKa
While computational methods can provide estimates, the experimental determination of pKa is the gold standard for accuracy[10]. Potentiometric titration is the most common and reliable method for determining the pKa of amino acids and related compounds[10][11].
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
The inflection points on the resulting sigmoidal curve correspond to the pKa values of the ionizable groups[12]. Given the structure, we would expect one pKa for the protonated amino group (likely in the range of 9-10) and another for the tertiary alcohol, although the latter is a very weak acid and its pKa may be difficult to determine in aqueous solution.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[13]. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water[14].
Computational Prediction of LogP
In the absence of experimental data, computational prediction of LogP is a valuable first step[14][15]. These predictions are based on the chemical structure and the contributions of different functional groups[16][17].
Predicted Physicochemical Properties:
| Property | Predicted Value | Method |
| XLogP3-AA | 0.1 | XLogP3 3.0[18] |
A predicted LogP of 0.1 suggests that 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol has a relatively balanced hydrophilic and lipophilic character in its neutral form[14].
Experimental Determination of LogP
The shake-flask method is the traditional and most accurate method for determining LogP[14].
Workflow for LogP Determination by Shake-Flask Method:
Caption: Workflow for LogP determination by the shake-flask method.
For ionizable molecules like this one, the distribution coefficient (LogD) is often more relevant as it takes into account the pH of the aqueous phase. LogD would be determined using the same shake-flask method but with buffered aqueous phases at different pH values.
Aqueous Solubility
Aqueous solubility is a critical factor for the bioavailability of orally administered drugs and for the formulation of parenteral dosage forms[][20]. The solubility of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is expected to be pH-dependent due to its ionizable amino group.
Experimental Determination of Aqueous Solubility
Equilibrium solubility studies are the standard for determining the thermodynamic solubility of a compound[].
Workflow for pH-Dependent Aqueous Solubility Determination:
Caption: Workflow for pH-dependent aqueous solubility determination.
According to WHO guidelines for the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 ± 1 °C[21][22].
Thermal Properties: Melting and Boiling Points
While no experimental data for the melting and boiling points of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol are readily available, these are fundamental properties that provide information about the purity and physical state of the compound.
-
Melting Point: The melting point can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC), which would also provide information on the heat of fusion.
-
Boiling Point: The boiling point can be determined by distillation. However, given the molecular weight and the presence of polar functional groups capable of hydrogen bonding, it is likely that this compound has a relatively high boiling point and may be susceptible to decomposition at elevated temperatures.
Analytical Characterization
A comprehensive characterization of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol would involve a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of atoms and the presence of the vinyl and propyl groups[2].
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Chromatography: High-performance liquid chromatography (HPLC) would be the method of choice for assessing the purity of the compound. Given the chiral center, chiral HPLC would be necessary to separate and quantify the enantiomers[23][24][25].
Conclusion
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is a molecule with a rich chemical functionality that warrants a thorough investigation of its physicochemical properties. While experimental data is currently sparse, this guide has outlined the standard, robust methodologies for determining its key characteristics, including pKa, lipophilicity, solubility, and thermal properties. The provided workflows serve as a practical starting point for researchers and drug development professionals. A comprehensive understanding of these properties is a critical first step in unlocking the full potential of this intriguing compound in various scientific applications.
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